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Compound of Interest |

3-Chloro-2,6-dimethoxybenzoic
Compound Name: ]
acid
CAS No.: 36335-47-4
Cat. No.: B1297764
\ 7

Structural Analysis & Chemical Context

Before interpreting spectra, one must analyze the molecular symmetry.[1] Unlike 2,6-
dimethoxybenzoic acid, which possesses a plane of symmetry rendering the two methoxy
groups equivalent, the introduction of a chlorine atom at the 3-position breaks this symmetry.[1]

e Formula: CoHoClOa4[1]
e Molecular Weight: 216.62 g/mol [1]
e Symmetry:

(Asymmetric)

o Key Feature: The steric bulk of the ortho-substituents (2-OMe, 6-OMe) forces the carboxylic
acid group out of planarity with the benzene ring, reducing conjugation and affecting the
carbonyl stretching frequency.[1]

Mass Spectrometry (MS) Profile

Objective: Confirmation of molecular weight and halogen pattern.[2]

lonization Mode
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For benzoic acid derivatives, Electrospray lonization in Negative Mode (ESI-) is the preferred
method due to the facile deprotonation of the carboxylic acid.[1] Electron Impact (El) is suitable
for neutral structural elucidation.

Isotopic Pattern & Fragmentation

The presence of a single chlorine atom imparts a distinct isotopic signature essential for
confirmation.[1]

. . Relative .
lon Identity m/z (Theoretical) Interpretation
Abundance

Deprotonated

[M-H]~ 215.0 100% molecular ion (

cl)

Isotope peak (

[M-H+2]~ 217.0 ~32% Cl). The 3:1 ratio is
diagnostic for mono-

chlorination.[1]

Decarboxylation (loss
] of 44 Da), typical for
[M-H-CO2]~ 171.0 Variable ]
ortho-substituted

benzoic acids.

] Loss of methyl radical
[M-H-CHs]e~ 200.0 Variable
from methoxy group.

Fragmentation Logic (Graphviz)
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Figure 1: Proposed fragmentation pathway for 3-Chloro-2,6-dimethoxybenzoic acid in
negative ion mode.

Infrared Spectroscopy (IR)
Objective: Identification of functional groups.[3]

The high degree of substitution creates specific steric strain observable in the Carbonyl (C=0)
region.[1]
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Functional Group Frequency (cm™?) Intensity Assignment Notes

Carboxylic acid O-H.

[1] Often overlaps with
O-H Stretch 2800-3200 Broad, Med

C-H stretches due to

dimerization.

The carbonyl stretch
is slightly higher than
typical conjugated
acids (~1680)

C=0 Stretch 1680-1705 Strong because steric
hindrance (ortho-
effect) reduces
coplanarity with the

ring.

) ) Aromatic ring skeletal
C=C Aromatic 1580-1600 Medium o
vibrations.

Aryl alkyl ether (Ar-O-
CH:) stretch.

C-O Stretch 1250-1280 Strong o
Distinctive for

methoxy groups.

Aryl chloride stretch.
[1]

C-CI Stretch 700-750 Medium

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and isomer differentiation. Recommended Solvent:
DMSO-de (to observe the acidic proton and prevent aggregation).

'H NMR (Proton) Analysis

The asymmetry caused by the chlorine at C3 renders the two methoxy groups and the two
aromatic protons non-equivalent.[1]

Predicted Chemical Shifts (& ppm) in DMSO-de:
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Mechanis

. . Multiplicit Integratio Coupling tic
Position Type Shift () .
y n (J) Explanati

on

Exchangea

ble acidic
) Broad
COOH Acid 12.8-13.5 ) 1H - proton.[1]
Singlet
Very

deshielded.

Ortho to Cl.
Deshielded
by
inductive
effect (-1) of

H4 Ar-H 7.35-7.45 Doublet (d) 1H 8.8 Hz

Chlorine.

Ortho to
OMe (C6).
Shielded
by
resonance
(+M) of the

methoxy

group.

H5 Ar-H 6.80-6.90 Doublet (d) 1H 8.8 Hz

Flanked by
COOH and
CL[1]

] Sterically

2-OMe O-CHs 3.80-3.85 Singlet (s) 3H -

crowded
and
electronical

ly distinct.

6-OMe O-CHs 3.70-3.75 Singlet (s) 3H - Flanked by
COOH and
H. Slightly

more
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shielded
than 2-
OMe.[1]

Critical Diagnostic: The aromatic region will show an AB system (two doublets) rather than a
singlet (which would be seen in the symmetric 3,5-dichloro analog).

3C NMR (Carbon) Analysis

Expect 9 distinct carbon signals due to the lack of symmetry.
e Carbonyl (C1"): ~165-167 ppm.
e C-O Aromatic (C2, C6): ~150-156 ppm (Two signals, deshielded by Oxygen).
e C-Cl Aromatic (C3): ~115-120 ppm (Distinctive shift for ipso-chloro carbon).
e C-H Aromatic (C4, C5):
o C5 (ortho to OMe): ~105-108 ppm (Upfield).
o C4 (ortho to Cl): ~128-132 ppm.
e Quaternary C1: ~118-122 ppm.[4]

o Methoxy Carbons: ~56.0 and 56.5 ppm (Two distinct signals).

NMR Assignment Workflow (Graphviz)
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Figure 2: Logical workflow for confirming the 3-Chloro regioisomer via 1H NMR.

Experimental Protocols
Sample Preparation for NMR

To ensure the resolution of the non-equivalent methoxy groups and the acidic proton:

Mass: Weigh ~10 mg of the solid acid.

Solvent: Dissolve in 0.6 mL of DMSO-de (99.9% D). Note: CDCIs may lead to peak
broadening of the COOH proton due to hydrogen bonding variability.[1]

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition: Run at 298 K. For 13C, a minimum of 512 scans is recommended to resolve the
quaternary carbons (C1, C2, C3, C6).

Purity Check (QNMR)

If using this material as a reference standard:

Add an internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay (T1).

Integrate the methoxy singlets (6H total) against the internal standard to calculate % purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 3-Chloro-2,6-
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[https://www.benchchem.com/product/b1297764#spectroscopic-data-of-3-chloro-2-6-
dimethoxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact
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